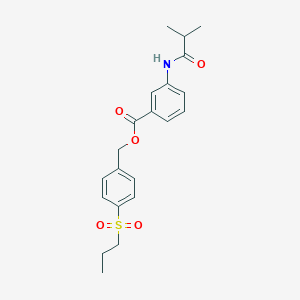
4-(propylsulfonyl)benzyl 3-(isobutyrylamino)benzoate
Descripción general
Descripción
4-(propylsulfonyl)benzyl 3-(isobutyrylamino)benzoate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a propylsulfonyl group attached to a benzyl ring and an isobutyrylamino group attached to a benzoate moiety.
Aplicaciones Científicas De Investigación
4-(propylsulfonyl)benzyl 3-(isobutyrylamino)benzoate has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propylsulfonyl)benzyl 3-(isobutyrylamino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Propylsulfonylbenzyl Intermediate: This step involves the sulfonation of a benzyl compound with propylsulfonyl chloride in the presence of a base such as pyridine.
Coupling with Isobutyrylamino Benzoate: The intermediate is then reacted with 3-(isobutyrylamino)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(propylsulfonyl)benzyl 3-(isobutyrylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of a nitro group can yield amine derivatives.
Mecanismo De Acción
The mechanism of action of 4-(propylsulfonyl)benzyl 3-(isobutyrylamino)benzoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(methylsulfonyl)benzyl 3-(isobutyrylamino)benzoate
- 4-(ethylsulfonyl)benzyl 3-(isobutyrylamino)benzoate
- 4-(butylsulfonyl)benzyl 3-(isobutyrylamino)benzoate
Uniqueness
4-(propylsulfonyl)benzyl 3-(isobutyrylamino)benzoate is unique due to the presence of the propylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with specific desired properties.
Propiedades
IUPAC Name |
(4-propylsulfonylphenyl)methyl 3-(2-methylpropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-4-12-28(25,26)19-10-8-16(9-11-19)14-27-21(24)17-6-5-7-18(13-17)22-20(23)15(2)3/h5-11,13,15H,4,12,14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFJWUGMZFKEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4590787.png)

amino]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B4590803.png)
![N-(2-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4590818.png)
![N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide](/img/structure/B4590822.png)
![3-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4590830.png)
![(2E)-2-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B4590845.png)

![2-({4-ALLYL-5-[3-(4-CHLORO-2-METHYLPHENOXY)PROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE](/img/structure/B4590853.png)
![4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B4590865.png)
![3-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4590876.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4590888.png)
![METHYL 4-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-AMIDO]BENZOATE](/img/structure/B4590895.png)
![5-[(3-{[(2-furylmethyl)amino]carbonyl}-5-methyl-4-phenyl-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4590897.png)
